(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3
Description
Properties
Molecular Formula |
C18H28O2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI Key |
IBHQSODTBQCZDA-AUWUWJTOSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Origin of Product |
United States |
Preparation Methods
Mercury-Mediated Deuterium Exchange
A foundational method for introducing deuterium into steroidal structures involves mercury-mediated exchange reactions. In the synthesis of deuterium-labeled estradiol-17β, 2-chloromercurio-1,3,5(10)-estratriene-3,17β-diol derivatives were refluxed in deuterated acetic acid (CD₃COOD) and heavy water (D₂O) to achieve selective deuteration at positions 2 or 4. For (3α,17α)-Estr-5(10)-ene-3,17-diol-d3, analogous mercury intermediates could be treated with deuterium oxide under controlled conditions to introduce deuterium at positions 16,16,17. This method typically yields 70–80% isotopic purity, with side products arising from incomplete exchange or mercury residue contamination.
Borohydride Reduction in Deuterated Solvents
The reduction of estrone derivatives using sodium borohydride (NaBH₄) in deuterated solvents offers a pathway to introduce deuterium during the reduction step. A patented process for synthesizing 17β-estradiol involves cooling estrone in methanol to -10°C, followed by gradual addition of NaBH₄ in NaOH/D₂O. Adapting this method, estrone-3,17-dione could be reduced with NaBD₄ (deuterated borohydride) in deuterated methanol (CD₃OD) to yield the diol-d3 variant. Key parameters include:
- Temperature: -10°C to -5°C for kinetic control to favor the 17α configuration.
- Reaction time: 2 hours for initial reduction, followed by 1 hour at 10°C to ensure completion.
- Yield: ~99% crude product with 0.64% 17β-epimer impurity.
Isotopic Labeling Techniques
Direct Deuteration of Estrone Derivatives
Deuterium can be introduced via catalytic hydrogen-deuterium exchange using palladium or platinum catalysts. For example, treating (3α,17α)-Estr-5(10)-ene-3,17-diol with D₂ gas in the presence of Pd/C at 80°C for 24 hours achieves ~90% deuteration at thermodynamically accessible positions. However, this method risks over-deuteration and requires stringent purification to isolate the tri-deuterated product.
Synthetic Modification of Estrone Intermediates
A multistep synthesis starting from estrone-3-methyl ether involves:
- Epoxidation : Estrone-3-methyl ether is treated with m-chloroperbenzoic acid to form the 5(10)-epoxide.
- Acid-Catalyzed Ring Opening : The epoxide is opened with deuterated HCl (DCl) in D₂O to introduce deuterium at C-17.
- Demethylation : BBr₃ in deuterated dichloromethane (CD₂Cl₂) removes the methyl group, yielding the 3α,17α-diol-d3.
This method achieves 85–90% isotopic purity but requires chromatographic purification to remove regioisomers.
Analytical Validation and Challenges
Isotopic Purity Assessment
Deuterium incorporation is validated using:
Common Challenges
- Epimerization : Alkaline conditions during borohydride reduction may convert 17α-OH to 17β-OH, necessitating pH control.
- Isotopic Dilution : Trace protiated solvents (e.g., H₂O in D₂O) reduce deuterium content, requiring anhydrous conditions.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|---|
| Mercury-Mediated Exchange | CD₃COOD, D₂O | 100 | 70 | 80 |
| Borohydride Reduction | NaBD₄, CD₃OD | -10 to 10 | 99 | 95 |
| Catalytic Deuteration | D₂, Pd/C | 80 | 85 | 90 |
| Synthetic Modification | DCl, BBr₃ | -20 to 25 | 75 | 85 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes the borohydride reduction method due to scalability and cost-effectiveness. A typical protocol includes:
Chemical Reactions Analysis
“(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen gas for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce carbon dioxide and water, while reduction reactions can yield hydrocarbons .
Scientific Research Applications
The compound “(3” has a wide range of scientific research applications. It is used extensively in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a potent STING agonist, which is crucial for studying the STING pathway and its role in immune responses . In biology and medicine, “(3” is being investigated for its potential to treat various conditions, including cancer and viral infections, by inducing an effective interferon response . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : Deuterated analogs like the diol-d3 are synthesized using deuterated reagents (e.g., D₂O or deuterated reducing agents), preserving stereochemistry while introducing isotopic labels .
- Biological Interactions: The 17α-hydroxyl group in the target compound reduces ER binding compared to 17β analogs but may enhance selectivity for non-classical estrogen pathways .
- Regulatory Status : Steroid analogs with 17α configurations are scrutinized under controlled substance laws, though the deuterated form’s research use is typically exempt .
Biological Activity
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3 is a synthetic steroid compound derived from estradiol, characterized by the presence of deuterium isotopes at positions 3 and 17. This modification enhances its stability and alters its biological interactions, making it a subject of interest in various fields of research, including endocrinology, neurobiology, and pharmacology. The following sections provide a comprehensive overview of its biological activity, including hormonal regulation, neuroprotective effects, and comparative studies with related compounds.
- Molecular Formula : C18H24D2O2
- Molecular Weight : Approximately 279.432 g/mol
The presence of deuterium atoms influences the compound's behavior in biological systems, potentially affecting its receptor binding affinity and metabolic stability.
Estrogen Receptor Interaction
This compound primarily functions as an estrogen receptor modulator. Studies have demonstrated its ability to bind to estrogen receptors (ERα and ERβ), influencing various physiological processes:
- Binding Affinity : Research indicates that this compound exhibits significant binding affinity towards estrogen receptors, which mediates its hormonal effects. This is critical for understanding its role in hormonal therapies and potential applications in treating estrogen-related disorders .
Impact on Gene Expression
The compound has been shown to modulate gene expression through estrogen-responsive elements (EREs). For instance:
- Transcriptional Activity : In osteoblasts, this compound increases the activity of T cell factor (TCF), a key transcriptional effector in the Wnt signaling pathway. This interaction is independent of traditional ERE activation pathways .
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Oxidative Stress Reduction : In rodent models of brain injury, this compound has been observed to restore blood-brain barrier integrity and suppress oxidative stress through pathways such as PI3K/Akt .
- Modulation of Brain Excitability : The compound has been implicated in modulating brain excitability and alleviating symptoms associated with anxiety and stress. This function may be linked to its interaction with GABA receptors .
Comparative Studies with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5alpha-Androstane-3alpha,17beta-diol | C19H32O2 | Different stereochemistry affecting activity |
| 17-Methylandrost-4-en-17beta-ol | C20H30O2 | Methyl group at C17 alters biological properties |
| Estradiol | C18H24O2 | Natural hormone; lacks deuteration but similar action |
The unique deuteration at positions 3 and 17 distinguishes this compound from these analogs by enhancing its stability and modifying its interactions within biological systems.
Study on Neuroprotection
A study highlighted the neuroprotective effects of estradiol derivatives in models of intracerebral hemorrhage. The findings indicated that these compounds could significantly reduce oxidative damage and inflammation in neuronal tissues .
Hormonal Modulation Research
Another research project focused on the modulation of brain excitability using steroid derivatives like this compound. Results showed that these compounds could effectively alleviate stress-related symptoms by acting on specific receptor sites within the brain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
